(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate

Description

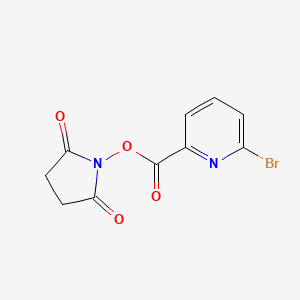

(2,5-Dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate is a heterocyclic ester featuring a bromopyridine core linked to a 2,5-dioxopyrrolidinyl group via a carboxylate bridge. The bromine atom at the pyridine’s 6-position enhances electrophilic reactivity, enabling cross-coupling reactions, while the dioxopyrrolidinyl moiety may act as a leaving group or participate in ring-opening reactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c11-7-3-1-2-6(12-7)10(16)17-13-8(14)4-5-9(13)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLGIBUCPWXGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

The most common method involves activating 6-bromopicolinic acid with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Steps :

-

Reaction Setup :

-

Stirring :

-

Maintain at 0°C for 30 minutes, then warm to room temperature and stir for 8–24 hours.

-

-

Workup :

-

Purification :

Acid Chloride Intermediate Method

Two-Step Synthesis

This method converts 6-bromopicolinic acid to its acid chloride before coupling with NHS.

Step 1: Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Procedure :

Step 2: NHS Ester Formation

-

Reagents : NHS (1.1 equiv), base (e.g., triethylamine).

-

Procedure :

Advantages and Limitations

-

Advantages : Faster reaction time compared to carbodiimide method.

-

Limitations : Requires handling corrosive reagents (SOCl₂), leading to safety concerns.

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 8–24 hours | 6–8 hours |

| Yield | 85–96% | 75–88% |

| Purity | High (≥95%) | Moderate (85–90%) |

| Safety Considerations | Low toxicity | Corrosive reagents |

| Scalability | Excellent | Moderate |

Critical Factors Influencing Synthesis

Solvent and Temperature

Purification Challenges

-

Byproducts : DCU (from DCC) or HCl (from acid chloride) must be removed via filtration or aqueous washes.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product.

Recent Advances and Patents

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-Bromo-pyridine-2-carboxylic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a 6-amino-pyridine derivative.

Ester Hydrolysis: The major products are 6-Bromo-pyridine-2-carboxylic acid and N-hydroxysuccinimide.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the reaction of 6-bromopyridine-2-carboxylic acid with suitable amines or dioxo compounds, resulting in the formation of the corresponding pyrrolidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Medicinal Chemistry

The primary applications of (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate are in the development of pharmaceuticals. Its structure allows for interactions with various biological targets:

- Antiviral Activity : Studies have indicated that derivatives of pyridine carboxylates exhibit antiviral properties against several viruses, including influenza and HIV. The bromine substituent enhances the lipophilicity, potentially improving membrane permeability .

- Anticancer Agents : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, modifications on the pyridine ring can lead to enhanced activity against breast and lung cancer cell lines .

Protein Crosslinking

(2,5-Dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate serves as a useful reagent for protein crosslinking due to its ability to react with amino groups on proteins. This application is critical in:

- Antibody-drug Conjugates (ADCs) : The compound can be utilized to create stable linkages between antibodies and cytotoxic drugs, enhancing the specificity and efficacy of cancer treatments .

- Bioconjugation Techniques : In proteomics and drug development, it is used to label proteins for tracking and quantification in various assays .

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : The ability to form stable esters makes it a candidate for synthesizing new polymeric materials with tailored properties for applications in coatings and adhesives .

- Nanotechnology : Its functional groups allow for modification at the nanoscale level, enabling the design of nanoparticles that can deliver drugs or act as imaging agents in medical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate primarily involves its reactivity as an NHS ester. The NHS ester group reacts with primary amines to form stable amide bonds, making it a valuable tool for bioconjugation and the modification of biomolecules . The bromine atom on the pyridine ring can also participate in substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives

A series of ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives (e.g., compounds 3a–3h) were synthesized as intermediates for transdermal penetration enhancers . Key differences from the target compound include:

- Backbone Structure : These derivatives lack the bromopyridine ring, instead featuring linear alkyl ester chains (C6–C12) to modulate hydrophobicity.

- Hydrophobicity : The ethyl esters exhibit lower hydrophobicity (log P) compared to longer alkyl chains, limiting their efficacy as penetration enhancers .

- Synthetic Utility: The coupling of bromohexanoate intermediates with nitrogen heterocycles (e.g., pyridine analogs) requires copper catalysts, suggesting similar reactivity for bromopyridine-containing compounds .

2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate

This compound (CAS 97427-71-9) replaces bromopyridine with a pyrene group, altering its electronic and steric properties :

- Electronic Effects : The pyrene moiety introduces strong π-π stacking interactions, beneficial for materials science applications, whereas bromopyridine enhances electrophilicity for substitution reactions.

Oxazolo[4,5-b]pyridin-6-yl Derivatives

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) shares a pyridine core but incorporates an oxazole ring fused to the pyridine system . Key distinctions:

- Synthetic Pathways : Bromide intermediates (e.g., 14 ) are used in nucleophilic substitutions, paralleling methods applicable to bromopyridine esters .

Key Research Findings

Hydrophobicity and Bioactivity

Reactivity in Cross-Coupling

Bromine at the pyridine’s 6-position facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), a trait shared with other brominated heterocycles . Copper catalysts are critical for efficient coupling, as demonstrated in analogous systems .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione moiety linked to a brominated pyridine derivative. Its molecular formula is with a molecular weight of approximately 299.09 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions, including substitution and coupling reactions.

Synthesis

The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is conducted in organic solvents such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate have been tested against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin .

| Compound | A549 Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Compound A | 45% | 20 |

| Compound B | 38% | 15 |

| (2,5-Dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Preliminary results indicate that derivatives exhibit varying degrees of antimicrobial activity, making them suitable candidates for further development as antibiotics .

The biological activity of (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate is primarily attributed to its reactivity as an NHS ester, which allows it to form stable amide bonds with primary amines. This property is crucial for bioconjugation applications in drug development. Additionally, the bromine atom can participate in nucleophilic substitution reactions, enabling further functionalization and enhancing biological efficacy .

Case Studies

Several studies have explored the effects of similar compounds on various biological targets:

- Anticonvulsant Activity : Research on hybrid pyrrolidine derivatives revealed potent anticonvulsant effects in mouse models. Compounds demonstrated protective activity against induced seizures through multiple mechanisms involving sodium/calcium current inhibition .

- Antimicrobial Screening : A focused screening of pyrrolidine derivatives against clinically significant pathogens showed that certain compounds effectively inhibited growth in resistant strains, indicating their potential as new antimicrobial agents .

Q & A

Q. What synthetic strategies are recommended for preparing (2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-2-carboxylate?

The compound is typically synthesized via activation of 6-bromopyridine-2-carboxylic acid into its N-hydroxysuccinimide (NHS) ester. This involves coupling the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds under anhydrous conditions (e.g., dichloromethane or DMF) at room temperature. Post-synthesis, purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the bromopyridine ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the dioxopyrrolidinyl group (distinct carbonyl signals at ~170 ppm in ¹³C NMR).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% threshold for research-grade material).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak at m/z 312.0) .

Q. How should the compound be stored to maintain stability?

The NHS ester group is moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DMF or DMSO). Desiccants like molecular sieves are recommended for long-term storage .

Advanced Research Questions

Q. What role does the bromine substituent play in facilitating cross-coupling reactions?

The bromine atom at the 6-position of the pyridine ring enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For example, palladium-catalyzed coupling with arylboronic acids can introduce aryl groups, expanding the compound’s utility in synthesizing biaryl scaffolds for drug discovery . The electronic effects of the pyridine ring enhance oxidative addition efficiency in catalytic cycles .

Q. How is this compound utilized in bioconjugation or materials science?

The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins or amine-functionalized nanoparticles). In materials science, it serves as a linker for functionalizing surfaces or synthesizing oligothiophene-based fluorophores for optoelectronic applications . For instance, OTF1 (a related NHS ester) was used to prepare fluorescent conjugates with λPL = 505 nm in DMSO .

Q. What challenges arise when scaling up synthesis for in vivo studies?

- Exothermic Reactions: NHS ester formation requires controlled temperature to avoid side reactions (e.g., hydrolysis).

- Purification: Scaling column chromatography is impractical; alternative methods like fractional crystallization or continuous-flow reactors are explored .

- Stability: Hydrolysis of the NHS ester under aqueous conditions necessitates in-situ preparation for biological assays .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

Density Functional Theory (DFT) calculations predict electronic effects of substituents on the pyridine ring. For example, electron-withdrawing groups (e.g., –NO₂) at the 4-position could increase electrophilicity of the NHS ester, improving reaction kinetics with nucleophiles . Molecular docking studies also assess steric compatibility in drug-target interactions .

Data Contradictions and Resolution

3.1 Discrepancies in reported reaction yields for NHS ester formation

Yields vary (70–90%) depending on solvent polarity and catalyst choice. Lower yields in aqueous systems are attributed to competing hydrolysis, while anhydrous DMF improves efficiency . Researchers should optimize conditions using design-of-experiment (DoE) approaches.

3.2 Conflicting biological activity data in preliminary screens

Discrepancies may arise from assay conditions (e.g., pH affecting ester stability). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .

Research Recommendations

- Mechanistic Studies: Probe reaction pathways using kinetic isotope effects (KIE) in cross-coupling reactions .

- Biological Screening: Prioritize derivatives for kinase inhibition assays, leveraging the pyridine scaffold’s prevalence in kinase inhibitors .

- Material Applications: Explore use in organic semiconductors by conjugating with thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.